Cas no 936011-17-5 (5-Bromo-2-methoxyisonicotinaldehyde)

5-Bromo-2-methoxyisonicotinaldehyde structure
936011-17-5 structure
Product Name:5-Bromo-2-methoxyisonicotinaldehyde
Numero CAS:936011-17-5
MF:C7H6BrNO2
MW:216.032041072845
MDL:MFCD13181606
CID:1026291
PubChem ID:70700318
Update Time:2024-10-26

5-Bromo-2-methoxyisonicotinaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Bromo-2-methoxyisonicotinaldehyde
    • 5-Bromo-2-methoxyisonicotildehyde
    • 5-bromo-2-methoxypyridine-4-carbaldehyde
    • 5-Bromo-2-methoxypyridine-4-carboxaldehyde
    • GSHIHNCXBSQCLM-UHFFFAOYSA-N
    • 5-Bromo-2-methoxy isonicotinaldehyde
    • FCH1380404
    • AB66667
    • SY102929
    • AX8218110
    • Z1129
    • 5-Bromo-2-methoxyisonicotinaldehyde, AldrichCPR
    • 5-Bromo-2-methoxy-4-pyridinecarboxaldehyde (ACI)
    • 3-Bromo-6-methoxypyridine-4-carboxaldehyde
    • 5-Bromo-2-methoxy-pyridine-4-carbaldehyde
    • DTXSID70743174
    • SCHEMBL533880
    • AKOS016002761
    • MFCD13181606
    • CS-W022310
    • DS-14931
    • DB-368443
    • Z1269208118
    • 936011-17-5
    • EN300-1268309
    • MDL: MFCD13181606
    • Inchi: 1S/C7H6BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3
    • Chiave InChI: GSHIHNCXBSQCLM-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(Br)=CN=C(OC)C=1

Proprietà calcolate

  • Massa esatta: 214.95819 g/mol
  • Massa monoisotopica: 214.95819 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 142
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 216.03
  • XLogP3: 1.3
  • Superficie polare topologica: 39.2

Proprietà sperimentali

  • Densità: 1.606
  • Punto di ebollizione: 273.596°C at 760 mmHg
  • Punto di infiammabilità: 119.267°C
  • Indice di rifrazione: 1.591

5-Bromo-2-methoxyisonicotinaldehyde Informazioni sulla sicurezza

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5-Bromo-2-methoxyisonicotinaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
Riferimento
Pyridinones as antifibrotic agents and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
Riferimento
Preparation of anti-fibrotic pyridinones
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 30 min, -78 °C
1.4 Solvents: Water
Riferimento
Preparation of tricyclic compounds as GPR40 agonists for use in treating diabetes and associated conditions
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
Riferimento
Preparation of pyrido[3,2-c]benzazocinones and related compounds as tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Diisopropanolamine Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.3 30 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
Riferimento
Preparation of piperidines or piperidones substituted with urea and heteroaryl as FPR2 modulators
, European Patent Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ;  rt → -5 °C; 30 min, -5 °C; -5 °C → -78 °C; -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride
Riferimento
Preparation method of 4-(difluoromethyl)-2-hydroxypyridine-5-sulfonyl chloride
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Preparation of tricyclic fused pyridin-2-one derivatives as BRD4 inhibitors for treatment of proliferative disorders and cancer
, India, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  < -60 °C; 1 h, < -60 °C
1.2 Solvents: Dimethylformamide ;  < -60 °C; 1 h, < -60 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -60 °C → rt
Riferimento
Preparation of substituted pyrazoles and imidazoles as hemoglobin modifier compounds and uses thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, -65 °C
1.2 -65 °C; 30 min, -65 °C
Riferimento
Preparation of pyrimidine derivatives useful as P2X3 and P2X2/3 receptor antagonists useful for the treatment of urinary tract diseases, pain, respiratory diseases and cardiovascular diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Preparation of nitrogen-containing macrocyclic compounds useful as BRD4 inhibitors for the treatment of inflammatory disease, cancer, and autoimmune disease
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water
Riferimento
Preparation of tetrahydroisoquinoline derivatives for use as anti-hepatitis b virus agents
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Solvents: Dimethylformamide ;  -78 °C; 10 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
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Metodo di produzione 13

Condizioni di reazione
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1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
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Metodo di produzione 14

Condizioni di reazione
Riferimento
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5-Bromo-2-methoxyisonicotinaldehyde Raw materials

5-Bromo-2-methoxyisonicotinaldehyde Preparation Products

5-Bromo-2-methoxyisonicotinaldehyde Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:936011-17-5)5-Bromo-2-methoxyisonicotinaldehyde
Numero d'ordine:A859722
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:20
Prezzo ($):372.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:936011-17-5)5-Bromo-2-methoxyisonicotinaldehyde
A859722
Purezza:99%
Quantità:100g
Prezzo ($):372.0
Email